N-(1-(4-甲基-6-氧代-1,6-二氢嘧啶-2-基)-3-苯基-1H-吡唑-5-基)环丁烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)cyclobutanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)cyclobutanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
包括修饰的嘧啶核苷在内的嘧啶衍生物已被发现具有抗癌活性 。 这表明该化合物可能用于开发新的抗癌药物。
抗结核活性
该化合物的嘧啶衍生物已显示出抗结核活性 。 这表明其在治疗结核病方面具有潜在的应用价值。
抗HIV活性
该化合物的嘧啶衍生物已证明具有抗HIV活性 。 这表明其可能用于开发治疗HIV的药物。
拮抗活性与药物发现
该化合物已被研究作为系统结构修饰工作的一部分,以识别雄激素受体的完全拮抗剂,显示出在治疗去势抵抗性前列腺癌方面的潜力.
DNA结合与基因表达调控
对含有N-甲基咪唑和N-甲基吡咯的多酰胺的研究表明,它们可以形成堆叠的二聚体以靶向特定的DNA序列,从而阐明了它们控制基因表达的潜力.
抗癌活性的合成与评估
与目标结构类似,已合成并评估了与嘧啶部分连接的新型羧酰胺,以确定其抗高血糖作用,表明其在治疗开发中的更广泛应用以及在减少糖尿病引起的并发症的病理作用方面的潜在作用.
抗菌特性
已探索含有类似于该化合物核心结构的杂芳环的哌嗪基恶唑烷酮衍生物,以研究其对革兰氏阳性病原体(包括耐甲氧西林金黄色葡萄球菌)的抗菌特性.
抗病毒活性
该化合物的衍生物已显示出抗病毒活性 。 这表明其在开发抗病毒药物方面具有潜在的应用价值。
作用机制
Target of Action
It’s known that pyrimidine derivatives, including modified pyrimidine nucleosides, exhibit various activities against diseases and infections . They are one of the main components of nucleic acids , suggesting that they may interact with DNA or RNA in cells.
Mode of Action
It’s worth noting that pyrimidine derivatives have been found to exhibit anticancer, antitubercular, anti-hiv, and other activities against various diseases and infections . This suggests that the compound may interact with its targets in a way that inhibits the progression of these conditions.
Biochemical Pathways
Given the broad range of activities exhibited by pyrimidine derivatives , it’s likely that multiple pathways are affected. These could potentially include pathways involved in cell division, viral replication, or other processes relevant to the conditions against which these compounds have shown activity.
Pharmacokinetics
The synthesis of similar compounds has been described
Result of Action
The broad range of activities exhibited by pyrimidine derivatives suggests that the compound could have various effects at the molecular and cellular level, potentially inhibiting the progression of various diseases and infections.
属性
IUPAC Name |
N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-phenylpyrazol-3-yl]cyclobutanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12-10-17(25)22-19(20-12)24-16(21-18(26)14-8-5-9-14)11-15(23-24)13-6-3-2-4-7-13/h2-4,6-7,10-11,14H,5,8-9H2,1H3,(H,21,26)(H,20,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBHWTXFVIEHLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)C4CCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。